3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is an organic compound characterized by a pyrrole ring substituted with phenyl and methylsulfanyl groups
Preparation Methods
The synthesis of 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, which react with appropriate precursors under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Scientific Research Applications
3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as other pyrrole derivatives and compounds with phenyl and methylsulfanyl groups. Compared to these compounds, 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid may exhibit unique reactivity and properties due to its specific substitution pattern. Examples of similar compounds include 1-[2-(methylsulfanyl)phenyl]cyclobutanecarboxylic acid and other methylsulfanyl-substituted aromatic compounds .
Properties
IUPAC Name |
3-[1-(2-methylsulfanylphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-24-19-10-6-5-9-18(19)21-16(12-14-20(22)23)11-13-17(21)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDSRRQWHXUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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